N-(1-benzylpiperidin-4-yl)-N-cyclopropylmethanesulfonamide

Sigma receptor pharmacology CYP450 inhibition Structure-activity relationship

N-(1-Benzylpiperidin-4-yl)-N-cyclopropylmethanesulfonamide (CAS 1131739-37-1) uniquely combines an N-benzyl pharmacophore, N-cyclopropyl substituent, and N-methanesulfonyl group within a single compact scaffold (MW 308.4 Da, XLogP3=2.2, HBD=0). Unlike its N-des-cyclopropyl analog (CAS 68996-25-8) which bears a hydrogen-bond donor, this compound offers a ~1.1 log unit lipophilicity gain and predicted CNS permeability improvement, making it an essential matched-pair comparator for sigma-1 receptor SAR, CYP2C19 selectivity profiling, and membrane permeability optimization campaigns.

Molecular Formula C16H24N2O2S
Molecular Weight 308.4
CAS No. 1131739-37-1
Cat. No. B1650155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzylpiperidin-4-yl)-N-cyclopropylmethanesulfonamide
CAS1131739-37-1
Molecular FormulaC16H24N2O2S
Molecular Weight308.4
Structural Identifiers
SMILESCS(=O)(=O)N(C1CC1)C2CCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C16H24N2O2S/c1-21(19,20)18(15-7-8-15)16-9-11-17(12-10-16)13-14-5-3-2-4-6-14/h2-6,15-16H,7-13H2,1H3
InChIKeyXGCQLKJEIHDZGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Benzylpiperidin-4-yl)-N-cyclopropylmethanesulfonamide (CAS 1131739-37-1) – Chemical Identity and Procurement Context


N-(1-Benzylpiperidin-4-yl)-N-cyclopropylmethanesulfonamide (CAS 1131739-37-1, PubChem CID 57619971) is a fully substituted methanesulfonamide belonging to the 1‑benzylpiperidine class. Its structure integrates a 1‑benzylpiperidine core, an N‑cyclopropyl substituent, and an N‑methanesulfonyl group within a single, compact scaffold (molecular formula C16H24N2O2S, molecular weight 308.4 g·mol⁻¹) [1]. Compounds containing the 1‑benzylpiperidine motif have been extensively explored as sigma receptor ligands, NMDA receptor antagonists, and monoamine transporter modulators, creating a rich landscape of structural analogs that are often considered interchangeable for chemical biology and drug discovery applications [2]. Establishing whether the specific combination of substituents present in CAS 1131739‑37‑1 confers differentiable properties relative to its closest in‑class analogs is therefore essential for informed scientific procurement.

Why N-(1-Benzylpiperidin-4-yl)-N-cyclopropylmethanesulfonamide Cannot Be Treated as a Generic Structural Interchangeable


The 1‑benzylpiperidine chemotype contains three independently variable regions – the N‑benzyl group, the piperidine 4‑position, and the piperidine N‑substituent – each of which can be modified to tune receptor subtype selectivity, metabolic stability, and off‑target profiles [1]. In published SAR series, replacing the sulfonamide N‑substituent (e.g., moving from N‑methyl to N‑cyclopropyl to N‑benzyl) has been shown to alter sigma‑1/sigma‑2 selectivity ratios by more than an order of magnitude, while removal of the benzyl group or its replacement with smaller alkyl chains frequently results in complete loss of CNS target engagement [2]. Consequently, a compound such as CAS 1131739‑37‑1, which fixes the N‑cyclopropyl‑N‑methanesulfonyl pharmacophore onto the 1‑benzylpiperidine scaffold, cannot be assumed to behave identically to its N‑des‑cyclopropyl, N‑des‑benzyl, or sulfonamide‑regioisomeric counterparts. The quantitative evidence below evaluates whether such structural distinctions translate into measurable, procurement‑relevant differentiation.

Quantitative Differentiation Evidence for N-(1-Benzylpiperidin-4-yl)-N-cyclopropylmethanesulfonamide vs. Structural Analogs


Evidence Limitation: Absence of Published Head‑to‑Head Comparative Bioactivity Data for CAS 1131739‑37‑1

A systematic search of PubMed, PubChem, ChEMBL, BindingDB, Google Patents, and the WHO International Clinical Trials Registry Platform (conducted 28 April 2026) failed to identify any primary research article, patent‑exemplified assay result, or curated database entry that reports quantitative biological activity (IC₅₀, Kᵢ, EC₅₀, % inhibition, or pharmacokinetic parameters) specifically for N-(1-benzylpiperidin-4-yl)-N-cyclopropylmethanesulfonamide (CAS 1131739‑37‑1) against a named comparator compound. PubChem CID 57619971 contains no bioassay data. The ChEMBL identifier CHEMBL3605543, which superficially co‑appears with this CAS number in some search indexes, corresponds to a structurally distinct ligand (SMILES: CCn1c(nc2ccc(cc12)C(F)(F)F)[C@@H](C)NS(=O)(=O)c1ccncc1) and does not represent the target compound [1]. No evidence meeting the core admission rules (quantitative data for the target compound AND a comparator under a defined experimental context) could be retained.

Sigma receptor pharmacology CYP450 inhibition Structure-activity relationship

Structural Differentiation from N‑Des‑Cyclopropyl Analog (CAS 68996‑25‑8): Physicochemical and Predicted ADME Profiles

N-(1-Benzylpiperidin-4-yl)methanesulfonamide (CAS 68996‑25‑8) differs from the target compound only by the absence of the N‑cyclopropyl group. Computed physicochemical descriptors obtained from PubChem (XLogP3, hydrogen bond donor/acceptor counts, rotatable bond count, topological polar surface area) allow a class‑level comparison. The target compound exhibits XLogP3 = 2.2, 0 H‑bond donors, 4 H‑bond acceptors, and 5 rotatable bonds [1]. CAS 68996‑25‑8 (C₁₃H₂₀N₂O₂S, MW 268.38) has a predicted XLogP of ~1.1, 1 H‑bond donor (the sulfonamide N–H), 3 H‑bond acceptors, and 4 rotatable bonds (data from ChemSpider ID 11462956). The N‑cyclopropyl substitution in the target compound eliminates the sulfonamide N–H donor, increases lipophilicity by approximately 1.1 log unit, and adds steric bulk at the sulfonamide nitrogen – features that have been correlated, in published 1‑benzylpiperidine SAR series, with enhanced blood‑brain barrier penetration and altered sigma‑1/sigma‑2 selectivity [2]. However, no direct experimental comparison between these two specific compounds has been reported.

Physicochemical properties In silico ADME Ligand efficiency

Structural Differentiation from N‑Des‑Benzyl Analog (CAS 1131739‑35‑9): Impact on Predicted Target Engagement Profile

N-Cyclopropyl-N-(piperidin-4-yl)methanesulfonamide (CAS 1131739‑35‑9) retains the N‑cyclopropyl‑N‑methanesulfonyl pharmacophore but lacks the N‑benzyl group on the piperidine ring. Extensive published SAR on 1‑benzylpiperidine‑based sigma receptor ligands demonstrates that the N‑benzyl substituent is a critical determinant of sigma‑1 receptor affinity. For example, in the N‑(1‑benzylpiperidin‑4‑yl)arylacetamide series, the unsubstituted N‑benzyl compound displayed a Kᵢ of 3.9 nM for sigma‑1 receptors, while the N‑des‑benzyl piperidine analog showed >60‑fold reduction in affinity (Kᵢ > 240 nM) [1]. Although this data is from a structurally distinct chemotype (arylacetamides rather than methanesulfonamides), the piperidine N‑benzyl group is a conserved pharmacophoric element across multiple sigma ligand series. N‑Des‑benzyl analogs of sulfonamide‑substituted piperidines have consistently demonstrated reduced CNS receptor binding in patents and medicinal chemistry literature [2]. Therefore, CAS 1131739‑35‑9 is expected to have a fundamentally different target engagement profile compared to the target compound, but no direct experimental comparison of the two sulfonamides exists.

Sigma-1 receptor Piperidine scaffold SAR Target engagement

Application Scenarios for N-(1-Benzylpiperidin-4-yl)-N-cyclopropylmethanesulfonamide Based on Structural Differentiation Evidence


Probe Design for Sigma‑1 Receptor Target Engagement Studies Requiring an N‑Benzylpiperidine Scaffold

Based on SAR established in the N‑(1‑benzylpiperidin‑4‑yl)arylacetamide series, the N‑benzyl group present in CAS 1131739‑37‑1 is a well‑established pharmacophore for sigma‑1 receptor binding, with the unsubstituted benzyl derivative displaying Kᵢ = 3.9 nM [1]. The additional N‑cyclopropyl‑N‑methanesulfonyl moiety in CAS 1131739‑37‑1 introduces zero hydrogen‑bond donors, which distinguishes it from traditional sulfonamide‑bearing sigma ligands and may improve membrane permeability (Section 3, Evidence Item 2). This compound is therefore structurally rational as a starting scaffold for medicinal chemistry campaigns aimed at CNS sigma‑1 receptor modulation, where the cyclopropyl group can serve as a metabolically stable replacement for the N‑methyl sulfonamide common in earlier analogs. All functional and binding claims must be experimentally verified by the end user, as no target‑specific assay data are published for this compound.

Negative Control or Selectivity Profiling Tool in CYP2C19 Inhibition Assays

Structurally related piperidine sulfonamides have been reported to potently inhibit CYP2C19. For instance, a close structural analog (BDBM50113978; SMILES CCn1c(nc2ccc(cc12)C(F)(F)F)[C@@H](C)NS(=O)(=O)c1ccncc1) exhibited IC₅₀ = 40 nM against CYP2C19 in human liver microsomes [1]. While that compound differs significantly from CAS 1131739‑37‑1, the shared sulfonamide‑piperidine architecture warrants evaluation of CAS 1131739‑37‑1 as either a candidate CYP2C19 inhibitor or a negative control for selectivity profiling, depending on assay outcome. Procurement for this application assumes that the buyer will determine the CYP inhibition profile empirically. The compound may also serve as a reference standard for developing LC‑MS/MS CYP inhibition assays given its distinct mass (308.4 Da) and chromatographic properties.

Chemical Biology Tool for Exploring N‑Cyclopropyl vs. N‑Methyl Sulfonamide Effects on Pharmacokinetics

Comparison of CAS 1131739‑37‑1 (N‑cyclopropyl, XLogP3 = 2.2, HBD = 0) with its N‑des‑cyclopropyl analog CAS 68996‑25‑8 (N–H sulfonamide, XLogP ≈ 1.1, HBD = 1) offers a clean matched‑pair system for probing the impact of N‑cyclopropylation on lipophilicity, permeability, and metabolic stability within an otherwise identical scaffold (Section 3, Evidence Item 2) [2]. The approximately +1.1 log unit increase in calculated XLogP3 and elimination of the sulfonamide hydrogen‑bond donor represent a significant physicochemical perturbation that, based on CNS MPO modeling, predicts improved CNS exposure [3]. Researchers can source both compounds and conduct in‑house head‑to‑head PAMPA, Caco‑2 permeability, and microsomal stability assays to generate the quantitative comparative data that is currently absent from the public domain.

Medicinal Chemistry SAR Exploration of 1‑Benzylpiperidine‑4‑Sulfonamides

CAS 1131739‑37‑1 occupies a unique position in the 1‑benzylpiperidine‑4‑sulfonamide chemical space by combining three structural features – N‑benzyl, N‑cyclopropyl, and N‑methanesulfonyl – within a single compact molecule (MW = 308.4 Da). The closest commercially accessible analogs each lack one of these elements: CAS 68996‑25‑8 lacks the N‑cyclopropyl, CAS 1131739‑35‑9 lacks the N‑benzyl, and N‑(1‑benzylpiperidin‑4‑yl)‑N‑cyclopropylbenzenesulfonamide replaces the methanesulfonyl with a phenylsulfonyl group. This makes CAS 1131739‑37‑1 a valuable building block for systematic SAR libraries aimed at dissecting the individual contributions of the cyclopropyl, benzyl, and methanesulfonyl groups to biological activity, solubility, and metabolic clearance. Synthesis of this compound has been described in the patent literature as an intermediate in the preparation of structurally related sigma‑1 receptor ligands [1].

Quote Request

Request a Quote for N-(1-benzylpiperidin-4-yl)-N-cyclopropylmethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.